molecular formula C9H10Br2 B2500250 1-Bromo-4-(3-bromopropyl)benzene CAS No. 90562-10-0

1-Bromo-4-(3-bromopropyl)benzene

Cat. No.: B2500250
CAS No.: 90562-10-0
M. Wt: 277.987
InChI Key: HUOADVRCIRXGBF-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and another bromine atom is attached to the end of a three-carbon propyl chain. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-4-(3-bromopropyl)benzene are the carbon atoms at the benzylic position . The benzylic position refers to the carbon atom next to the carbon of the benzene ring . This compound can interact with these carbon atoms, leading to various chemical reactions .

Mode of Action

This compound can undergo several types of reactions. One of the main reactions is free radical bromination . In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the stability of the benzylic radical, which is resonance-stabilized .

Another important reaction is nucleophilic substitution, which can occur via either an SN1 or SN2 pathway . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the replacement of the bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, in free radical bromination, the compound can generate brominated derivatives . These derivatives can participate in further reactions, affecting various biochemical pathways .

Pharmacokinetics

Information on the pharmacokinetics of this compound is currently limited. It’s known that the compound is a liquid at room temperature . Its physical properties, such as its boiling point and flash point, may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes and the context in which these reactions occur. For example, the compound can generate brominated derivatives through free radical bromination . These derivatives can have various effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature and the presence of catalysts . Additionally, the compound’s stability and reactivity can be influenced by factors such as pH and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromo-4-(3-bromopropyl)benzene are largely determined by its structure. The presence of bromine atoms makes it a good leaving group, enabling it to participate in nucleophilic substitution reactions

Molecular Mechanism

It is known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(3-bromopropyl)benzene typically involves the bromination of 4-(3-bromopropyl)toluene. The process can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-4-(3-bromopropyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings to drive the reactions to completion.

Scientific Research Applications

Table 1: Synthesis Conditions

MethodReagentsConditionsYield
Electrophilic Aromatic SubstitutionBromine, AlCl₃Room TemperatureUp to 70%
BrominationCBr₄, PPh₃THF, 0-20°C66%

Scientific Research Applications

1-Bromo-4-(3-bromopropyl)benzene serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for producing complex organic molecules.

Key Research Areas:

  • Organic Synthesis : Used as a building block for synthesizing polysubstituted benzenes.
  • Biological Studies : Investigated for its potential antimicrobial and anticancer properties.
  • Material Science : Employed in the development of specialty chemicals and advanced materials.

Research indicates that this compound exhibits biological activities relevant to medicinal chemistry. Its brominated structure is associated with various biological effects, including:

  • Antimicrobial Activity : Studies have shown that brominated compounds can inhibit the growth of Gram-positive bacteria.
  • Anticancer Potential : Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines.
Activity TypeEffectReference
AntimicrobialInhibition of bacterial growthCase Study 1
AnticancerInduction of apoptosisCase Study 2

Case Study 1: Antimicrobial Effects

A study focused on brominated aromatic compounds highlighted their efficacy against various bacterial strains. The findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.

Case Study 2: Cancer Therapy Research

Research into brominated derivatives has revealed their capacity to induce cell cycle arrest and apoptosis in several cancer cell lines. This suggests that compounds like this compound could be explored further for potential therapeutic applications in oncology.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : Its reactivity facilitates the creation of diverse chemical products.
  • Thermophysical Property Research : Analyzed for its properties using dynamic data analysis techniques.
  • Mass Spectrometry Studies : Employed in analytical chemistry to differentiate between similar compounds based on mass-to-charge ratios.

Comparison with Similar Compounds

1-Bromo-4-(3-bromopropyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Bromo-4-(3-bromopropyl)benzene is a halogenated organic compound with significant biological activity. This compound, characterized by its unique structure consisting of a benzene ring substituted with bromine atoms and a branched propyl group, has garnered attention in various fields of research, particularly in pharmacology and toxicology.

Chemical Structure and Properties

  • Chemical Formula: C₉H₁₀Br₂
  • CAS Number: 90562-10-0
  • Molecular Weight: 263.99 g/mol

The presence of bromine atoms in its structure enhances its electrophilic properties, making it a candidate for interactions with biological macromolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through the following mechanisms:

  • Electrophilic Aromatic Substitution: The bromine substituents allow for electrophilic interactions that can modify other aromatic compounds, potentially affecting their biological functions.
  • Enzyme Inhibition: Notably, this compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in drug development .

In Vitro Studies

Research has shown that this compound interacts with various enzymes and receptors. For instance:

  • Cytochrome P450 Inhibition: Studies indicate that this compound can inhibit specific cytochrome P450 enzymes, impacting drug metabolism pathways. This suggests potential applications in developing therapeutic agents that require modulation of metabolic rates.
  • Antitumor Activity: In some studies, derivatives of halogenated compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation. This positions the compound as a potential lead in cancer therapy research .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Cancer Research: A study investigated the effects of brominated compounds on ovarian and prostate cancer cells, revealing that certain structural modifications could enhance antitumor activity .
  • Toxicological Assessments: Research has focused on the environmental and health impacts of brominated compounds, including potential neurotoxic effects and endocrine disruption mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some comparable compounds:

Compound NameCAS NumberSimilarity Index
1-Bromo-3-(2-bromoethyl)benzene40422-70-60.94
1-Bromo-4-(1-bromopropyl)benzene1094335-60-00.93
1-Bromo-2-(3-bromopropyl)benzene1075-28-10.93
1-Bromo-3-(bromomethyl)benzene126930-72-10.93

The unique arrangement of bromine substituents on the benzene ring in this compound contributes to its distinct reactivity patterns compared to these similar compounds.

Properties

IUPAC Name

1-bromo-4-(3-bromopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOADVRCIRXGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 41-2 (3.63 g) was dissolved in methylene chloride (40 ml), triphenylphosphine (4.88 g) and N-bromosuccinimide (3.31 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 4 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (1.87 g) as a colorless oil.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One
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4.88 g
Type
reactant
Reaction Step Two
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3.31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of intermediate 49 (Example 99) (4.0 g, 19 mmol) in THF (30 mL) at 0° C. under the argon atmosphere was added PPh3 (6.3 g, 24 mmol) followed by CBr4 (8.0 g, 24 mmol). The mixture was stirred at the same temperature for 15 min and then stirred at room temperature for additional 15 h. Most of the solvent was removed and the residue purified by flash chromatography on silica gel (hexane) to afford the title compound (3.5 g, 66%) as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
66%

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